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Introduction
AF-353 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2]

These receptors, activated by extracellular adenosine triphosphate (ATP), are ligand-gated ion

channels predominantly expressed on sensory neurons and are implicated in various pain and

hypersensitivity conditions.[3][4] AF-353 has emerged as a valuable pharmacological tool for

studying the physiological and pathological roles of P2X3-containing receptors. This technical

guide provides a comprehensive overview of the in vitro pharmacological profile of AF-353,

detailing its binding affinity, functional antagonism, and mechanism of action. The information

presented herein is intended to support further research and drug development efforts targeting

the P2X purinergic receptor family.

Mechanism of Action
In vitro studies have demonstrated that AF-353 acts as a non-competitive, allosteric antagonist

of P2X3 and P2X2/3 receptors.[1][5] Unlike competitive antagonists that bind to the same site

as the endogenous ligand ATP, AF-353 binds to a distinct allosteric site on the receptor protein.

[5][6] This binding event induces a conformational change in the receptor that prevents or

reduces the ion channel opening, even when ATP is bound to its orthosteric site.[5] Evidence

from competition binding and intracellular calcium flux experiments supports this non-

competitive mechanism.[1][2]
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Quantitative Data Presentation
The in vitro potency and affinity of AF-353 have been characterized across various assays and

species. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of AF-353
Receptor
Target

Species Assay Type Radioligand KD (nM)

P2X3 Human
Radioligand

Binding
[3H]-AF-353 15

P2X3 Rat
Radioligand

Binding
[3H]-AF-353 14

P2X2/3 Human
Radioligand

Binding
[3H]-AF-353 30

Data sourced from Gever et al., 2010.[1]

Table 2: Functional Antagonist Potency of AF-353
Receptor
Target

Species Assay Type Agonist pIC50 IC50 (nM)

P2X3 Human
Intracellular

Calcium Flux
α,β-meATP 8.06 ~8.7

P2X3 Rat
Intracellular

Calcium Flux
α,β-meATP 8.05 ~8.9

P2X2/3 Human
Intracellular

Calcium Flux
α,β-meATP 7.41 ~38.9

P2X3 Rat

Whole-Cell

Electrophysio

logy

α,β-meATP 8.42 ~3.8

P2X2/3 Human

Whole-Cell

Electrophysio

logy

α,β-meATP 7.73 ~18.6
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Data sourced from Gever et al., 2010.[1]

Table 3: Selectivity Profile of AF-353
Receptor/Target Activity

P2X1, P2X2, P2X4, P2X5, P2X7 No significant inhibition up to 10 µM

Panel of 75+ receptors, channels, enzymes, and

transporters
Highly selective for P2X3 and P2X2/3

Panel of 100+ kinases Highly selective for P2X3 and P2X2/3

Data sourced from Gever et al., 2010.[1]

Experimental Protocols
Radioligand Binding Assay
This protocol outlines the determination of the equilibrium dissociation constant (Kd) of [3H]-

AF-353 for P2X3 and P2X2/3 receptors.

1. Membrane Preparation:

Cell lines stably expressing the target receptor (e.g., CHO-K1 for rat P2X3, 1321N1 for

human P2X3 and P2X2/3) are harvested.

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM

EDTA, with protease inhibitors).

The homogenate is centrifuged to pellet the membranes. The pellet is washed and

resuspended in a suitable buffer.

2. Binding Reaction:

Incubate cell membranes (200–350 µg/mL) with varying concentrations of [3H]-AF-353 (e.g.,

1.7–140 nM for P2X3, 1.3–660 nM for P2X2/3) in a binding buffer (50 mM Tris, pH 7.4).[1]

To determine non-specific binding, a parallel set of reactions is performed in the presence of

a high concentration of an unlabeled competitor (e.g., 10 µM AF-010).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2938810/
https://www.benchchem.com/product/b1665037?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938810/
https://www.benchchem.com/product/b1665037?utm_src=pdf-body
https://www.benchchem.com/product/b1665037?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938810/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate for 2-5 hours at 22°C to reach equilibrium.[1]

3. Separation and Detection:

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to

separate bound from free radioligand.

The filters are washed with ice-cold wash buffer.

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

Specific binding is calculated by subtracting non-specific binding from total binding.

The Kd and Bmax values are determined by non-linear regression analysis of the saturation

binding data.

Intracellular Calcium Flux Assay (FLIPR)
This protocol describes the measurement of the inhibitory effect of AF-353 on agonist-induced

intracellular calcium influx.

1. Cell Preparation:

Seed cells stably expressing the target receptor (e.g., CHO-K1 for rat P2X3, 1321N1 for

human P2X3 and P2X2/3) into 96-well or 384-well black-walled, clear-bottom plates and

culture overnight.

2. Dye Loading:

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the

manufacturer's instructions. This is typically done for 1 hour at 37°C.

3. Compound Addition and Signal Detection:

A Fluorometric Imaging Plate Reader (FLIPR) is used for automated compound addition and

fluorescence measurement.
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A baseline fluorescence reading is taken.

AF-353 at various concentrations is added to the wells and incubated for a defined period.

The P2X3/P2X2/3 receptor agonist, α,β-methylene ATP (α,β-meATP), is then added to

stimulate calcium influx. Inhibition curves were constructed in the presence of approximately

EC80 concentrations of α,β-meATP: 1 µM for P2X3 and 5 µM for P2X2/3.[1]

Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

A final addition of ionomycin can be used to determine the maximum calcium response in

each well.[1]

4. Data Analysis:

The peak fluorescence response following agonist addition is measured.

The percentage inhibition by AF-353 at each concentration is calculated relative to the

control response (agonist alone).

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-

response curve. The pIC50 is the negative logarithm of the IC50.

Whole-Cell Voltage-Clamp Electrophysiology
This protocol details the characterization of AF-353's inhibitory effect on P2X3 and P2X2/3

receptor-mediated ion currents.

1. Cell Preparation:

Cells expressing the target receptors are plated on coverslips for recording.

2. Recording Setup:

Standard whole-cell patch-clamp recordings are performed using a patch-clamp amplifier

and data acquisition system.
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The external solution typically contains (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10

HEPES, and 10 glucose, with pH adjusted to 7.4.

The internal pipette solution typically contains (in mM): 140 KCl, 11 EGTA, 2 MgCl2, 10

HEPES, 4 ATP, and 0.3 Na2GTP, with pH adjusted to 7.2.[7]

Cells are voltage-clamped at a holding potential of -60 mV.

3. Experimental Procedure:

A stable baseline current is established.

The P2X agonist, α,β-meATP (e.g., 10 µM), is applied for a short duration (e.g., 2 seconds)

at regular intervals (e.g., 30 seconds) to evoke inward currents.[1]

Once stable agonist-evoked currents are obtained, AF-353 is perfused into the recording

chamber at various concentrations.

The effect of AF-353 on the amplitude of the agonist-evoked currents is recorded.

4. Data Analysis:

The peak amplitude of the inward current in the presence and absence of AF-353 is

measured.

The percentage inhibition of the current by AF-353 is calculated.

Concentration-response curves are generated to determine the IC50 and pIC50 values.

Mandatory Visualizations
Signaling Pathway of P2X3 Receptor and Inhibition by
AF-353
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Caption: P2X3 receptor activation by ATP and allosteric inhibition by AF-353.
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Experimental Workflow for Intracellular Calcium Flux
Assay

Start

Seed cells expressing
P2X3/P2X2/3 receptors

in microplate

Load cells with
calcium-sensitive dye

Incubate for 1 hour at 37°C

Measure baseline
fluorescence (FLIPR)

Add varying concentrations
of AF-353

Incubate

Add α,β-meATP
(agonist)

Measure fluorescence change
(calcium influx)

Analyze data and
calculate IC50

End

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for determining AF-353 potency using a calcium flux assay.

Experimental Workflow for Whole-Cell
Electrophysiology
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Caption: Workflow for characterizing AF-353 using whole-cell electrophysiology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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